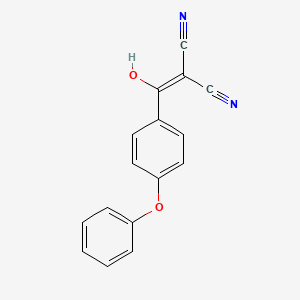










|
REACTION_CXSMILES
|
[C:1]([C:3]([C:19]#[N:20])=[C:4]([OH:18])[C:5]1[CH:10]=[CH:9][C:8]([O:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:7][CH:6]=1)#[N:2].[CH:21](N(C(C)C)CC)(C)C.C[Si](C=[N+]=[N-])(C)C>C(#N)C.CO.C1COCC1>[C:1]([C:3]([C:19]#[N:20])=[C:4]([O:18][CH3:21])[C:5]1[CH:10]=[CH:9][C:8]([O:11][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)=[CH:7][CH:6]=1)#[N:2]
|


|
Name
|
|
|
Quantity
|
56.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C(=C(C1=CC=C(C=C1)OC1=CC=CC=C1)O)C#N
|
|
Name
|
|
|
Quantity
|
780 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
85 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
52.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction is stirred for 2 days at 20° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
2 g of silica is added (for chromatography)
|
|
Type
|
CUSTOM
|
|
Details
|
The brown-red solution is evaporated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washed well with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
brine, dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
EXTRACTION
|
|
Details
|
The residue is extracted with diethyl ether (3×250 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
decanting from insoluble oil
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the ether
|


Reaction Time |
2 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C(=C(C1=CC=C(C=C1)OC1=CC=CC=C1)OC)C#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22.5 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |